1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that have garnered attention for their potential applications in various fields, including medical research and materials science. While specific studies on this compound are limited, related research provides insight into similar compounds' synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from commercially available precursors. For instance, compounds with similar structural features have been synthesized through reactions involving piperazines and substituted phenyl compounds, indicating a potentially complex yet feasible synthetic route for the target compound (Kuhnast et al., 2006).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic and crystallographic studies, plays a critical role in understanding the compound's properties. For compounds with similar molecular frameworks, techniques such as NMR, IR, and X-ray crystallography have been employed to elucidate their structures, suggesting similar analytical methods could be applied to this compound (Wujec & Typek, 2023).
Chemical Reactions and Properties
Chemical reactions involving this compound could include its interaction with nucleophiles or electrophiles, given the presence of reactive functional groups. Similar compounds have shown a range of chemical reactivities, indicating that this compound might participate in various chemical transformations, potentially yielding novel derivatives with interesting properties (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on this compound are not available, related compounds' physical properties have been thoroughly investigated, suggesting that similar analytical approaches could provide valuable insights (Katoch-Rouse & Horti, 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for predicting the compound's interactions in biological systems or in material science applications. Investigations into similar compounds have explored these aspects through experimental and theoretical studies, highlighting the importance of these properties in determining the compound's overall utility and function (El-Emam et al., 2012).
properties
IUPAC Name |
1-[2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-25-13-5-3-2-4-12(13)16-19-17(21-20-16)26-10-14(23)22-8-6-11(7-9-22)15(18)24/h2-5,11H,6-10H2,1H3,(H2,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWOCOWLHCUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.